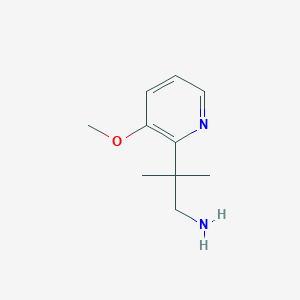

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine

CAS No.: 1439902-21-2

Cat. No.: VC6686837

Molecular Formula: C10H16N2O

Molecular Weight: 180.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439902-21-2 |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.251 |

| IUPAC Name | 2-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C10H16N2O/c1-10(2,7-11)9-8(13-3)5-4-6-12-9/h4-6H,7,11H2,1-3H3 |

| Standard InChI Key | DHNGASHZUUKVAV-UHFFFAOYSA-N |

| SMILES | CC(C)(CN)C1=C(C=CC=N1)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine (CAS 1439902-21-2) is characterized by a pyridine ring substituted with a methoxy (-OCH) group at the 3-position and a 2-methylpropan-1-amine moiety at the 2-position . The molecular formula derives from:

-

A pyridine ring ()

-

A methoxy group ()

-

A 2-methylpropylamine side chain ()

The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1439902-21-2 |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol (calculated) |

| Structural Features | Pyridine core, methoxy, branched amine |

| Precautionary Code | Interpretation |

|---|---|

| P280 | Wear protective gloves/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses |

| P310 | Immediately call a poison center or physician |

Environmental and Health Risks

The compound’s amine group poses risks of irritation upon contact, while the pyridine ring may contribute to toxicity if ingested or inhaled . Disposal protocols should adhere to local regulations to prevent environmental release (P273) .

Synthetic and Industrial Applications

Role in Pharmaceutical Synthesis

As a building block, 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine serves as a precursor for:

-

Heterocyclic drug candidates: Its pyridine moiety is prevalent in kinase inhibitors and antiviral agents.

-

Ligands for metal catalysis: The amine group can coordinate transition metals, facilitating coupling reactions.

Material Science Applications

The compound’s rigid pyridine core and branched alkyl chain may enhance thermal stability in polymers or ionic liquids, though peer-reviewed studies validating these uses remain scarce.

Regulatory and Compliance Considerations

Global Regulatory Status

No region-specific restrictions are reported, but compliance with the REACH (EU) and TSCA (US) frameworks is implicit for commercial distribution . Safety data sheets (SDS) must accompany bulk purchases, detailing handling, toxicity, and ecological impact .

Intellectual Property Landscape

Public patent databases reveal limited claims directly referencing this compound, suggesting untapped potential for novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume